6beta-Hydroxy Cortisol-d4

Description

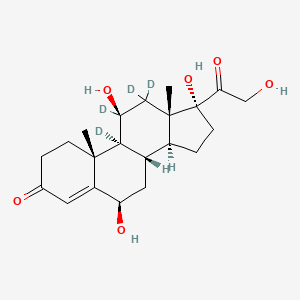

Structure

3D Structure

Properties

IUPAC Name |

(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTWPCIRXSCQF-CNXOBPSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]12[C@@H](C[C@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857744 | |

| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-51-6 | |

| Record name | (6beta,11beta)-6,11,17,21-Tetrahydroxy(9,11,12,12-~2~H_4_)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Critical Role of 6β-Hydroxy Cortisol-d4 in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and clinical research, the precise measurement of metabolic enzyme activity is paramount. This in-depth technical guide explores the function and application of 6β-Hydroxy Cortisol-d4, a deuterated stable isotope-labeled internal standard, in the bioanalysis of 6β-Hydroxy Cortisol. The accurate quantification of this endogenous biomarker is a cornerstone for assessing the in vivo activity of Cytochrome P450 3A4 (CYP3A4), an enzyme critical to the metabolism of a vast array of pharmaceuticals.

The Principle of Stable Isotope Dilution and the Role of 6β-Hydroxy Cortisol-d4

The gold standard for quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS). 6β-Hydroxy Cortisol-d4 serves as an ideal SIL-IS for the quantification of endogenous 6β-Hydroxy Cortisol.[1][2] By introducing a known quantity of 6β-Hydroxy Cortisol-d4 into a biological sample at the initial stage of analysis, any variability or loss of the target analyte during sample preparation and analysis can be accurately corrected.[2] This is because the deuterated analog exhibits nearly identical physicochemical properties to the endogenous analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2][3] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling a precise ratiometric quantification that enhances the accuracy and precision of the measurement.[2]

6β-Hydroxy Cortisol as a Biomarker for CYP3A4 Activity

Cortisol, an endogenous glucocorticoid, is primarily metabolized in the liver to 6β-Hydroxy Cortisol by the CYP3A4 enzyme.[3][4] As CYP3A4 is responsible for the metabolism of over 50% of clinically used drugs, its activity is a critical determinant of drug efficacy and potential for drug-drug interactions.[2] The ratio of 6β-Hydroxy Cortisol to cortisol in biological matrices such as urine and plasma is a well-established and non-invasive biomarker of CYP3A4 activity.[1][2][3] Monitoring this ratio is essential in drug development to:

-

Assess Drug-Drug Interactions: Investigating whether a new chemical entity induces or inhibits CYP3A4 activity.

-

Patient Phenotyping: Characterizing individuals based on their inherent CYP3A4 metabolic capacity to inform personalized medicine strategies.

The metabolic conversion of cortisol to 6β-hydroxycortisol is a key pathway for evaluating CYP3A4 activity.

Quantitative Data in Bioanalysis

The following tables summarize key quantitative parameters from various bioanalytical methods employing 6β-Hydroxy Cortisol-d4 as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 6β-Hydroxy Cortisol | 379.2 | 361.2 | ESI+ | [3] |

| 6β-Hydroxy Cortisol-d4 | 383.2 | 365.2 | ESI+ | [3] |

| Cortisol | 363.2 | 121.1 | ESI+ | [3] |

| Cortisol-d4 | 367.2 | 121.1 | ESI+ | [3] |

| 6β-Hydroxy Cortisol | 407.1 | 361.1 | ESI+ | [5] |

| 6β-Hydroxy Cortisol-d4 | 423.1 | 347.1 | ESI+ | [5] |

Table 2: Chromatographic Conditions

| Parameter | Condition | Reference |

| Column | C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 µm) | [1] |

| Mobile Phase A | Water with 0.1% formic acid | [1] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [1] |

| Gradient | 5% B to 95% B over 4 minutes | [1] |

| Flow Rate | 0.3 mL/min | [1] |

| Column Temperature | 40°C | [1] |

Table 3: Assay Performance Characteristics

| Parameter | 6β-Hydroxy Cortisol | Cortisol | Reference |

| Linearity Range (ng/mL) | 2 - 1000 | 1 - 1000 | [1] |

| Linearity Range (ng/mL) | 0.0400 - 10.0 | 1.20 - 300 | [5] |

| LLOQ (pg/mL) | 38.513 | 38.100 | [6] |

| Intra-day Precision (%CV) | < 15% | < 15% | [1] |

| Inter-day Precision (%CV) | < 15% | < 15% | [1] |

| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | [1] |

Experimental Protocols

A generalized workflow for the quantification of 6β-Hydroxy Cortisol using 6β-Hydroxy Cortisol-d4 as an internal standard is presented below. Specific details may vary based on the laboratory and instrumentation.

Detailed Methodologies

1. Sample Preparation (Human Plasma) [3]

-

To 100 µL of plasma, add 10 µL of the internal standard working solution containing 6β-Hydroxy Cortisol-d4 and Cortisol-d4.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins and vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Sample Preparation (Human Urine) [1]

-

To 1 mL of urine, add 25 µL of the 1 µg/mL internal standard working solution containing 6β-Hydroxy Cortisol-d4.

-

Perform enzymatic hydrolysis by adding 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution, followed by incubation.

-

Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol and then water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then 20% methanol in water.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 as detailed in Table 1.

4. Data Analysis

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of 6β-Hydroxy Cortisol to 6β-Hydroxy Cortisol-d4.

-

Construct a calibration curve by plotting the peak area ratios of prepared calibration standards against their known concentrations.

-

Determine the concentration of 6β-Hydroxy Cortisol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

6β-Hydroxy Cortisol-d4 is an indispensable tool in modern bioanalysis for the accurate and precise quantification of endogenous 6β-Hydroxy Cortisol. Its application as a stable isotope-labeled internal standard in LC-MS/MS methods provides reliable data for the assessment of CYP3A4 activity. This is of profound importance for researchers, scientists, and drug development professionals in advancing our understanding of drug metabolism and progressing towards personalized medicine. The methodologies and data presented in this guide offer a comprehensive overview of its function and application in this critical area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cortisol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: 6β-Hydroxy Cortisol-d4 as an Internal Standard for Precise CYP3A4 Activity Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in drug metabolism, responsible for the oxidative metabolism of approximately 50% of all clinically used drugs.[1][2] Consequently, evaluating the potential of new chemical entities (NCEs) to inhibit or induce CYP3A4 is a critical and mandatory step in drug development to prevent adverse drug-drug interactions (DDIs).[1] The measurement of 6β-hydroxycortisol, a major metabolite of endogenous cortisol formed almost exclusively by CYP3A4, serves as a reliable and non-invasive biomarker for in vivo CYP3A4 activity.[1][2][3] The urinary or plasma ratio of 6β-hydroxycortisol to cortisol is a well-established index of CYP3A4 induction or inhibition.[1][4]

To ensure the accuracy and precision of quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is paramount.[2][5] 6β-Hydroxy Cortisol-d4, a deuterated analog of 6β-hydroxycortisol, is the ideal internal standard for this application.[2][6] Its near-identical chemical and physical properties to the endogenous analyte, but distinct mass, allow for the correction of variability during sample preparation and analysis, ensuring high-quality, reproducible data.[5] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation when utilizing 6β-Hydroxy Cortisol-d4 as an internal standard for CYP3A4 activity assessment.

Core Principle: Stable Isotope Dilution

The fundamental principle behind using 6β-Hydroxy Cortisol-d4 is stable isotope dilution. A known amount of the deuterated internal standard is added to each biological sample (e.g., urine or plasma) at the beginning of the analytical workflow.[2] Any loss of the target analyte (endogenous 6β-hydroxycortisol) during sample extraction, handling, or ionization in the mass spectrometer will be mirrored by a proportional loss of the internal standard.[2] The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant despite variations in sample recovery, enabling highly accurate and precise quantification.[2]

Signaling Pathway and Experimental Workflow

The metabolic pathway of cortisol to 6β-hydroxycortisol is a direct indicator of CYP3A4 activity. The general experimental workflows for in vitro and in vivo studies are depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Principle and Application of 6β-Hydroxy Cortisol-d4 for CYP3A4 Phenotyping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme responsible for the metabolism of a vast majority of clinically used drugs.[1][2][3][4] Assessing its activity, or "phenotyping," is paramount in drug development and personalized medicine to predict and mitigate the risk of drug-drug interactions (DDIs).[1][5] This technical guide provides an in-depth exploration of the principles and methodologies underlying the use of the endogenous biomarker, the 6β-hydroxycortisol to cortisol ratio (6β-OHC/cortisol), for CYP3A4 phenotyping.[5][6][7] A key focus is placed on the indispensable role of the stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, in achieving accurate and reliable quantification through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6][8]

The Core Principle: Leveraging an Endogenous Biomarker

The foundation of this phenotyping method lies in the metabolic pathway of cortisol, an endogenous steroid hormone.[1] The CYP3A4 enzyme is the primary catalyst for the 6β-hydroxylation of cortisol, converting it to its major metabolite, 6β-hydroxycortisol.[1][9] The ratio of the concentration of 6β-hydroxycortisol to that of cortisol in biological matrices, such as urine and plasma, serves as a non-invasive biomarker of in vivo CYP3A4 activity.[5][6][7]

An induction of CYP3A4 activity, often by a co-administered drug, will lead to an increased rate of cortisol metabolism, resulting in a higher 6β-OHC/cortisol ratio.[1] Conversely, inhibition of CYP3A4 will decrease this metabolic conversion, leading to a lower ratio.[1][9] Monitoring this ratio provides a valuable tool for assessing the potential of a new chemical entity to cause DDIs.[3]

References

- 1. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 2. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Plasma 6β-hydroxycortisol to cortisol ratio as a less invasive cytochrome P450 3A phenotyping method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

6β-Hydroxy Cortisol-d4: A Technical Guide for Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6β-Hydroxy Cortisol-d4, a critical tool in the assessment of drug-drug interactions (DDIs). Its primary application is as an internal standard for the accurate quantification of endogenous 6β-hydroxycortisol, a sensitive biomarker for the activity of Cytochrome P450 3A4 (CYP3A4). Understanding the induction or inhibition of CYP3A4 is paramount in drug development, as this enzyme is responsible for the metabolism of over half of all clinically used drugs.[1][2][3]

The Role of 6β-Hydroxycortisol as a CYP3A4 Biomarker

Cortisol, an endogenous steroid hormone, is metabolized to 6β-hydroxycortisol predominantly by the CYP3A4 enzyme.[4][5][6][7] The ratio of 6β-hydroxycortisol to cortisol in biological matrices, such as urine and plasma, serves as a non-invasive biomarker of CYP3A4 activity.[2][4][8] An increase in this ratio suggests CYP3A4 induction, while a decrease indicates inhibition.[2][4] Monitoring this ratio is crucial for:

-

Assessing Drug-Drug Interactions: Investigating whether a new chemical entity can alter the metabolism of co-administered drugs.[3]

-

Patient Phenotyping: Characterizing individuals based on their inherent CYP3A4 activity to enable personalized medicine.[3]

-

Screening New Drug Candidates: Evaluating the potential of investigational drugs to induce or inhibit CYP3A4 early in development.[3]

The use of a stable isotope-labeled internal standard like 6β-Hydroxy Cortisol-d4 is essential for correcting variations in sample processing and instrument response, ensuring accurate and precise quantification of the endogenous biomarker.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of 6β-hydroxycortisol as a CYP3A4 biomarker from various studies.

Table 1: Impact of CYP3A4 Inducers on the Urinary 6β-Hydroxycortisol/Cortisol Ratio (6βCR)

| Inducer | Dose | Duration | Fold Increase in 6βCR (Median) | Reference |

| Rifampicin | 600 mg QD | 14 days | 4.1 (Day 9), 5.2 (Day 11), 4.7 (Day 15) | [9] |

| Rifampin | Not Specified | 14 days | 3.2 (Mean % increase of 320%) | [10] |

| Carbamazepine | Continuous Therapy | Not Specified | Inverse correlation with serum carbamazepine concentration | [11] |

Table 2: Impact of CYP3A4 Inhibitors on 6β-Hydroxycortisol

| Inhibitor | Dose | Effect on 6β-Hydroxycortisol | Reference |

| Itraconazole | 200 mg & 400 mg single doses | Significant decrease in formation clearance | [1][12] |

| Itraconazole | Not Specified | IC50,u of 3.1 nM for 6β-hydroxycortisol formation in HLM | [1][12] |

| Clarithromycin, Danazol, Amiodarone | Not Specified | 15-65% decrease in urinary 6β-hydroxycortisol/cortisol ratio | [1] |

Table 3: Variability of the Urinary 6β-Hydroxycortisol/Cortisol Ratio (6βCR)

| Population | Condition | Inter-subject Variability (%CV) | Intra-subject Variability (%CV) | Reference |

| Healthy Adults (Control Group) | Baseline | 45.6% | 30.5% | [9] |

| Healthy Volunteers | Baseline | Not Specified | 54.3% (morning spot), 57.1% (24-hour) | [10] |

| Healthy Caucasian Women | Baseline | Not Specified | 16.7% to 51.4% (mean, 31.1%) | [5] |

Table 4: Analytical Method Performance for 6β-Hydroxycortisol Quantification

| Analytical Method | Matrix | LLOQ | Accuracy (% Recovery) | Precision (%CV) | Reference |

| UPLC-MS | Urine | 13.6 fmol (on-column) | 93.3% to 102.3% | < 3.7% (intraday), < 5.3% (interday) | [13] |

| HPLC-UV | Urine | 5 ng/mL | 98.16% to 115.50% | < 9.45% (inter-run and intra-run) | [14] |

Experimental Protocols

Protocol 1: Quantification of Urinary 6β-Hydroxycortisol and Cortisol using LC-MS/MS

This protocol details a method for the simultaneous quantification of 6β-hydroxycortisol and cortisol in human urine.[4]

1. Materials and Reagents:

-

6β-hydroxycortisol and cortisol reference standards

-

6β-Hydroxy Cortisol-d4 internal standard

-

Methanol, water, acetonitrile (LC-MS grade)

-

Formic acid

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

β-glucuronidase/sulfatase solution

-

Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine, add 25 µL of the 1 µg/mL 6β-Hydroxy Cortisol-d4 internal standard working solution.

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 25 µL of β-glucuronidase/sulfatase solution and incubate for enzymatic hydrolysis.

-

Condition an SPE cartridge.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.

-

Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 6β-hydroxycortisol, cortisol, and 6β-Hydroxy Cortisol-d4.

4. Data Analysis:

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

-

Determine the concentrations of 6β-hydroxycortisol and cortisol in the unknown samples from the calibration curve.

Protocol 2: Quantification of Plasma 6β-Hydroxycortisol and Cortisol using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of 6β-hydroxycortisol and cortisol in human plasma.[8]

1. Materials and Reagents:

-

6β-hydroxycortisol and cortisol reference standards

-

6β-Hydroxy Cortisol-d4 and Cortisol-d4 internal standards

-

Acetonitrile (LC-MS grade)

-

Methanol, water (LC-MS grade)

-

Formic acid

2. Sample Preparation (Protein Precipitation):

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution containing 6β-Hydroxy Cortisol-d4 and Cortisol-d4.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis and Data Analysis:

-

Follow the procedures outlined in Protocol 1 for LC-MS/MS analysis and data analysis.

Visualizations

Signaling Pathway

Caption: Cortisol is metabolized to 6β-hydroxycortisol by the CYP3A4 enzyme.

Experimental Workflow

Caption: Workflow for a DDI study using 6β-Hydroxy Cortisol-d4.

References

- 1. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone and their combination as endogenous probes for inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Within-person variability of urinary 6beta-hydroxycortisol to urinaryl ratios in Caucasian women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6beta-Hydroxycortisol | C21H30O6 | CID 6852390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of two endogenous biomarkers of CYP3A4 activity in a drug-drug interaction study between midostaurin and rifampicin [pubmed.ncbi.nlm.nih.gov]

- 10. Morning spot and 24-hour urinary 6 beta-hydroxycortisol to cortisol ratios: intraindividual variability and correlation under basal conditions and conditions of CYP 3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary 6beta-hydroxycortisol/17-hydroxycorticosteroids ratio as a measure of hepatic CYP3A4 capacity after enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of 6β-Hydroxy Cortisol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

6β-Hydroxy Cortisol-d4 is a deuterated analog of 6β-Hydroxy Cortisol, a primary metabolite of the endogenous steroid hormone cortisol. The introduction of four deuterium atoms into the molecule makes it an ideal internal standard for use in bioanalytical assays, particularly for the accurate quantification of its non-deuterated counterpart by mass spectrometry.[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 6β-Hydroxy Cortisol-d4, its role as a biomarker for cytochrome P450 3A4 (CYP3A4) activity, and relevant experimental methodologies.

Core Physical and Chemical Properties

Table 1: General and Chemical Properties

| Property | 6β-Hydroxy Cortisol-d4 | 6β-Hydroxycortisol (for reference) |

| Synonyms | 6β-Hydroxyhydrocortisone-9,11,12,12-d4, Pregn-4-ene-3,20-dione-9,11,12,12-d4 | 6-beta-hydroxycortisol, 6β,11β,17,21-tetrahydroxypregn-4-ene-3,20-dione |

| Chemical Formula | C₂₁H₂₆D₄O₆[2][3] | C₂₁H₃₀O₆[4] |

| Molecular Weight | 382.48 g/mol [2][3] | 378.46 g/mol |

| CAS Number | 1261254-51-6[2] | 53-35-0[2] |

| Appearance | White to off-white solid[5] | Crystalline solid |

| Purity | >95% (HPLC)[2] | ≥98% |

| Storage Temperature | -20°C[2] | Room temperature |

Table 2: Solubility Data

Precise solubility data for 6β-Hydroxy Cortisol-d4 is not extensively published. However, the solubility of its non-deuterated form, 6β-Hydroxycortisol, and the parent compound, hydrocortisone (cortisol), provide valuable guidance.

| Solvent | Solubility of 6β-Hydroxycortisol | Solubility of Hydrocortisone (Cortisol) |

| Methanol | 50 mg/mL (clear, colorless solution) | Soluble |

| Ethanol | Not specified | ~2 mg/mL |

| DMSO | Not specified | ~20 mg/mL |

| Dimethylformamide (DMF) | Not specified | ~30 mg/mL |

| Aqueous Buffers | Not specified | Sparingly soluble |

Role in Biomarker Analysis: CYP3A4 Activity

6β-Hydroxy Cortisol is a metabolite of cortisol, formed primarily by the action of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] The ratio of 6β-Hydroxy Cortisol to cortisol in urine or plasma is a well-established non-invasive biomarker for assessing CYP3A4 activity.[1] This is crucial in drug development and clinical pharmacology for evaluating drug-drug interactions and personalizing therapy.[1] 6β-Hydroxy Cortisol-d4 serves as a critical internal standard in the LC-MS/MS methods used to quantify these endogenous steroids accurately.[1][7]

The metabolic pathway is illustrated in the following diagram:

Experimental Protocols

Quantification of Urinary 6β-Hydroxycortisol and Cortisol using 6β-Hydroxy Cortisol-d4 Internal Standard

This section outlines a typical workflow for the analysis of urinary 6β-Hydroxycortisol and cortisol using 6β-Hydroxy Cortisol-d4 as an internal standard, followed by LC-MS/MS analysis.[7]

1. Sample Preparation:

-

Internal Standard Spiking: A known amount of 6β-Hydroxy Cortisol-d4 is added to a urine sample.

-

Enzymatic Hydrolysis: If conjugated steroids are of interest, the sample is treated with β-glucuronidase/sulfatase to deconjugate them.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances.

-

The cartridge is conditioned with methanol and then water.

-

The sample is loaded onto the cartridge.

-

The cartridge is washed to remove impurities.

-

The analytes (6β-Hydroxycortisol, cortisol, and the internal standard) are eluted with an appropriate solvent.

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.

2. LC-MS/MS Analysis:

-

The reconstituted sample is injected into an LC-MS/MS system.

-

The analytes are separated chromatographically.

-

The mass spectrometer detects and quantifies the parent and product ions for 6β-Hydroxycortisol, cortisol, and 6β-Hydroxy Cortisol-d4.

3. Data Analysis:

-

The peak areas for each analyte and the internal standard are integrated.

-

A calibration curve is generated using standards with known concentrations.

-

The concentration of 6β-Hydroxycortisol and cortisol in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

The following diagram illustrates this analytical workflow:

Conclusion

6β-Hydroxy Cortisol-d4 is an indispensable tool for researchers and professionals in drug development and clinical diagnostics. Its physical and chemical properties are nearly identical to its endogenous counterpart, allowing for highly accurate and precise quantification of 6β-Hydroxy Cortisol. This, in turn, provides a reliable method for assessing CYP3A4 enzyme activity, a critical factor in understanding drug metabolism and potential drug-drug interactions. The methodologies outlined in this guide provide a framework for the effective use of this important analytical standard.

References

- 1. 6beta-Hydroxy Cortisol-d4 | LGC Standards [lgcstandards.com]

- 2. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 6beta-Hydroxycortisol | C21H30O6 | CID 6852390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of 6β-Hydroxy Cortisol in Human Urine by LC-MS/MS using 6β-Hydroxy Cortisol-d4 as an Internal Standard

Abstract

This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 6β-hydroxy cortisol in human urine. The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, ensures high precision and accuracy by correcting for matrix effects and variability in sample processing. This method is particularly relevant for researchers, scientists, and drug development professionals involved in studying Cytochrome P450 3A4 (CYP3A4) enzyme activity, for which the 6β-hydroxy cortisol to cortisol ratio is a well-established non-invasive biomarker.[1][2] The protocol details a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by efficient chromatographic separation and highly selective mass spectrometric detection.

Introduction

Cortisol, a primary glucocorticoid hormone, is metabolized in the liver to various metabolites, with the 6β-hydroxylation pathway being predominantly catalyzed by the CYP3A4 enzyme.[2][3] Consequently, the urinary or plasma ratio of 6β-hydroxy cortisol to cortisol is a widely accepted endogenous biomarker for assessing CYP3A4 activity.[1][4] Monitoring this ratio is crucial in drug development to evaluate the potential for drug-drug interactions, as many therapeutic agents can either induce or inhibit CYP3A4 activity. Furthermore, phenotyping individuals based on their CYP3A4 activity can aid in personalizing drug therapy.[1]

LC-MS/MS has emerged as the preferred analytical technique for this application due to its superior sensitivity, selectivity, and speed compared to traditional methods like immunoassays, which can be prone to cross-reactivity.[3] The principle of stable isotope dilution, employing a deuterated internal standard such as 6β-Hydroxy Cortisol-d4, is fundamental to achieving reliable quantitative results.[1][5][6] The internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of any variations during sample preparation and analysis.[1] This application note provides a comprehensive protocol for the quantification of 6β-hydroxy cortisol in human urine using this robust methodology.

Experimental Protocols

Materials and Reagents

-

6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 reference standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

β-glucuronidase/sulfatase solution (e.g., from Helix pomatia)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Human urine pool (for calibration standards and quality controls)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 6β-Hydroxy Cortisol stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[2]

-

Internal Standard Working Solution (1 µg/mL): Dilute the 6β-Hydroxy Cortisol-d4 stock solution in methanol:water (50:50, v/v).[2]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of 6β-Hydroxy Cortisol into a pooled urine matrix.

Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing: Thaw frozen urine samples at room temperature.

-

Internal Standard Addition: To 1 mL of each urine sample, calibration standard, or QC sample, add 25 µL of the 1 µg/mL internal standard working solution.[2]

-

Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution.[2]

-

Incubation: Vortex the samples and incubate at 37°C overnight with shaking.

-

Centrifugation: Centrifuge the samples to pellet any precipitate.

-

SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[2]

-

Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water.[2]

-

Drying: Dry the cartridge under vacuum or with a gentle stream of nitrogen.

-

Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.[2]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2] Vortex and transfer to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As required for optimal separation |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | As per instrument recommendation |

| Desolvation Gas Flow | As per instrument recommendation |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 6β-Hydroxy Cortisol | 379.2 | Varies by instrument | Varies by instrument |

| 6β-Hydroxy Cortisol-d4 | 383.2 | Varies by instrument | Varies by instrument |

Note: The specific product ions and collision energies should be optimized for the mass spectrometer being used. A precursor ion of m/z 379.212 for 6β-hydroxycortisol has been previously reported.[7]

Data Presentation

Table 1: Method Validation Parameters

| Parameter | 6β-Hydroxy Cortisol |

| Linearity Range | 1.0 - 500 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[8][9] |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

The values presented are typical and may vary based on the specific instrumentation and laboratory conditions. A calibration curve with a correlation coefficient (r²) > 0.99 is expected.

Visualizations

Caption: Experimental workflow for urinary 6β-hydroxy cortisol analysis.

Caption: Metabolic pathway of Cortisol to 6β-Hydroxy Cortisol.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 6β-hydroxy cortisol in human urine. The utilization of 6β-Hydroxy Cortisol-d4 as an internal standard is critical for achieving the accuracy and precision required for clinical and pharmaceutical research. This methodology serves as a valuable tool for assessing CYP3A4 enzyme activity, thereby aiding in the evaluation of drug-drug interactions and advancing the principles of personalized medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Automated on-line SPE LC-MS/MS method to quantitate 6beta-hydroxycortisol and cortisol in human urine: use of the 6beta-hydroxycortisol to cortisol ratio as an indicator of CYP3A4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Cortisol and 6β-Hydroxy Cortisol using 6β-Hydroxy Cortisol-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ratio of 6β-hydroxycortisol to cortisol in biological matrices such as urine and plasma is a critical non-invasive biomarker for assessing the in vivo activity of the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] CYP3A4 is responsible for the metabolism of approximately 30-50% of all clinically used drugs, and its activity can vary significantly between individuals.[2][4] Monitoring this ratio is crucial in drug development for evaluating potential drug-drug interactions and in clinical research for personalizing pharmacotherapy.[3][4]

This document provides a detailed protocol for the simultaneous quantification of cortisol and 6β-hydroxycortisol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs stable isotope-labeled internal standards, including 6β-Hydroxy Cortisol-d4, to correct for matrix effects and procedural variability, ensuring high accuracy and precision.[1][4]

Principle of the Method

A known concentration of the stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[4] This standard behaves identically to the endogenous analyte (6β-Hydroxy Cortisol) during extraction and ionization.[4][5] By measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard, accurate quantification can be achieved, as any sample loss will affect both the analyte and the internal standard proportionally.[4] This method typically also employs Cortisol-d4 as an internal standard for the quantification of cortisol.[3][6]

Metabolic Pathway of Cortisol via CYP3A4

The primary metabolic conversion of cortisol to 6β-hydroxycortisol is catalyzed by the CYP3A4 enzyme in the liver and other tissues.[7] This biotransformation is central to using the 6β-hydroxycortisol/cortisol ratio as a biomarker for CYP3A4 activity.[4]

Caption: Cortisol to 6β-Hydroxy Cortisol metabolic pathway.

Experimental Protocols

This section details the necessary materials, reagent preparation, and procedures for sample analysis.

Materials and Reagents

| Item | Description |

| Reference Standards | Cortisol, 6β-Hydroxy Cortisol |

| Internal Standards | 6β-Hydroxy Cortisol-d4, Cortisol-d4 |

| Solvents | Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade) |

| Reagents | Formic Acid, Deionized Water, Sodium Acetate |

| Enzymes (for urine) | β-glucuronidase/sulfatase solution |

| Sample Preparation | Solid-Phase Extraction (SPE) Cartridges (for urine), or Protein Precipitation Plates/Tubes (for plasma) |

| Labware | Volumetric flasks, pipettes, autosampler vials |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Individually prepare stock solutions of Cortisol, 6β-Hydroxy Cortisol, Cortisol-d4, and 6β-Hydroxy Cortisol-d4 in methanol.[1][8] Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions from the Cortisol and 6β-Hydroxy Cortisol stock solutions using a 50:50 methanol:water mixture to create calibration standards.[1] The concentration range should encompass expected physiological levels.

-

Internal Standard (IS) Working Solution: Dilute the 6β-Hydroxy Cortisol-d4 and Cortisol-d4 stock solutions in a 50:50 methanol:water mixture to achieve a final concentration appropriate for spiking samples (e.g., 1 µg/mL).[1][3]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analytes into a pooled matrix (urine or plasma) separate from the calibration standards.[1]

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured sequence to ensure reproducibility and accuracy.

Caption: General workflow for biomarker quantification.

Sample Preparation Protocols

Table 1: Protocol for Human Urine Samples (Solid-Phase Extraction) [1]

| Step | Procedure |

|---|---|

| 1. Thawing | Thaw frozen urine samples at room temperature. Vortex to mix. |

| 2. Aliquoting | Transfer 1 mL of urine sample, calibration standard, or QC into a clean tube. |

| 3. IS Addition | Add 25 µL of the 1 µg/mL internal standard working solution. |

| 4. Hydrolysis | Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution. Incubate to deconjugate metabolites. |

| 5. SPE | Condition an SPE cartridge. Load the sample, wash with a low-organic solvent, and elute the analytes with a high-organic solvent (e.g., methanol). |

| 6. Evaporation | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. |

| 7. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial. |

Table 2: Protocol for Human Plasma Samples (Protein Precipitation) [3][6]

| Step | Procedure |

|---|---|

| 1. Thawing | Thaw frozen plasma samples at room temperature. |

| 2. Aliquoting | Transfer 100 µL of plasma, calibration standard, or QC into a microcentrifuge tube. |

| 3. IS Addition | Add 10 µL of the internal standard working solution. Vortex for 10 seconds. |

| 4. Precipitation | Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds. |

| 5. Centrifugation | Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C. |

| 6. Supernatant Transfer | Carefully transfer the supernatant to a clean tube. |

| 7. Evaporation | Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. |

| 8. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial. |

LC-MS/MS Instrumentation and Data Analysis

Table 3: LC-MS/MS Instrument Parameters

| Parameter | Condition |

|---|---|

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[1] |

| Mobile Phase A | Water with 0.1% formic acid[1] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[1] |

| Flow Rate | 0.3 - 0.5 mL/min[2] |

| Injection Volume | 5 - 10 µL[1][2] |

| Column Temperature | 40°C[1] |

| Example Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B[1] |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | |

| Cortisol | 363.2 -> 121.1 |

| 6β-Hydroxy Cortisol | 379.2 -> 343.2 |

| Cortisol-d4 | 367.1 -> 121.1[9] |

| 6β-Hydroxy Cortisol-d4 | 383.2 -> 347.2 (Example transition, requires optimization) |

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for each analyte and its corresponding internal standard.[1]

-

Ratio Calculation: Calculate the peak area ratio of each analyte to its internal standard for all samples, calibrators, and QCs.[1]

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[1]

-

Concentration Determination: Determine the concentrations of cortisol and 6β-hydroxycortisol in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.[1]

-

Final Ratio Calculation: For each sample, calculate the 6β-hydroxycortisol/cortisol molar ratio.[1][2]

This robust method provides a reliable tool for clinical and pharmaceutical research, enabling the accurate assessment of CYP3A4 activity.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6β-Hydroxycortisol - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for 6β-Hydroxy Cortisol-d4 Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of 6β-hydroxycortisol, a primary metabolite of cortisol, in urine serves as a critical non-invasive biomarker for assessing the activity of the cytochrome P450 3A4 (CYP3A4) enzyme. CYP3A4 is integral to the metabolism of a vast array of clinically important drugs. Therefore, monitoring its activity is paramount in drug development and clinical pharmacology to evaluate potential drug-drug interactions and to personalize therapeutic regimens. The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, is essential for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for the sample preparation of 6β-hydroxycortisol in human urine for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing 6β-Hydroxy Cortisol-d4 as an internal standard. Two common and effective sample preparation techniques are described: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Cortisol Metabolism Signaling Pathway

The conversion of cortisol to 6β-hydroxycortisol is primarily catalyzed by the CYP3A4 enzyme, predominantly in the liver and small intestine. This metabolic pathway is a key determinant of the clearance of cortisol and various xenobiotics.

Caption: Cortisol to 6β-Hydroxy Cortisol Metabolic Pathway.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 6β-hydroxycortisol in urine using the described sample preparation techniques followed by LC-MS/MS.

Table 1: Comparison of Sample Preparation Techniques

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Recovery | 85 - 105% | 72 - 95%[1] |

| Matrix Effect | Generally lower and more consistent | Can be more variable |

| Throughput | Amenable to high-throughput automation | Can be more labor-intensive |

| Solvent Consumption | Lower | Higher |

Table 2: Method Performance Characteristics

| Parameter | Typical Value |

| Lower Limit of Quantification (LLOQ) | 0.2 - 1.0 ng/mL[2] |

| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

Experimental Protocols

General Reagents and Materials

-

6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 standards

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

β-Glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

-

Centrifuge tubes

-

Evaporation system (e.g., nitrogen evaporator)

-

LC-MS/MS system

Protocol 1: Solid-Phase Extraction (SPE)

This protocol outlines a common SPE procedure for the extraction of 6β-hydroxycortisol from urine.

Experimental Workflow: Solid-Phase Extraction (SPE)

Caption: Solid-Phase Extraction (SPE) Workflow.

Step-by-Step Procedure:

-

Sample Thawing and Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 4000 x g for 10 minutes to pellet any sediment.

-

Internal Standard Spiking: To 1 mL of the centrifuged urine supernatant in a clean tube, add a known amount of 6β-Hydroxy Cortisol-d4 internal standard solution (e.g., 25 µL of a 1 µg/mL solution).

-

Enzymatic Hydrolysis (for total 6β-hydroxycortisol): Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0). Add 25 µL of β-glucuronidase/sulfatase solution. Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate glucuronidated and sulfated metabolites.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. Follow with a wash of 2 mL of 5% methanol in water to remove less polar interferences.

-

Elution: Elute the analytes from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a standard LLE procedure for the extraction of 6β-hydroxycortisol from urine.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Step-by-Step Procedure:

-

Sample Thawing and Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 4000 x g for 10 minutes.

-

Internal Standard Spiking: To 1 mL of the centrifuged urine supernatant, add a known amount of 6β-Hydroxy Cortisol-d4 internal standard solution.

-

Enzymatic Hydrolysis: Perform enzymatic hydrolysis as described in the SPE protocol (Step 3).

-

Liquid-Liquid Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol) to the hydrolyzed urine sample.

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

-

Phase Separation: Centrifuge the mixture at approximately 3000 x g for 5-10 minutes to achieve complete separation of the aqueous and organic layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer.

-

Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial LC mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Conclusion

The selection of the sample preparation technique for 6β-hydroxycortisol analysis in urine depends on the specific requirements of the study, including desired throughput, sensitivity, and available resources. Both SPE and LLE methods, when properly validated, can provide accurate and reliable results for the assessment of CYP3A4 activity. The use of 6β-Hydroxy Cortisol-d4 as an internal standard is crucial for mitigating matrix effects and ensuring the quality of the quantitative data.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of 6β-Hydroxy Cortisol-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 6β-Hydroxy Cortisol-d4 from human plasma.[1] 6β-Hydroxy Cortisol is a primary metabolite of cortisol, formed by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] The ratio of 6β-Hydroxy Cortisol to cortisol is a critical endogenous biomarker for assessing CYP3A4 activity, which is essential in drug development for evaluating potential drug-drug interactions.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated extract for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 6β-Hydroxy Cortisol-d4 is crucial for correcting for matrix effects and variations during sample processing, ensuring accurate and precise quantification.[1][3]

Introduction

The quantification of 6β-Hydroxy Cortisol in plasma presents analytical challenges due to its low endogenous concentrations and the complexity of the plasma matrix. While protein precipitation is a simpler sample preparation technique, solid-phase extraction offers superior cleanup by removing a greater extent of interfering substances like phospholipids, which can cause ion suppression in LC-MS/MS analysis.[4][5][6] This protocol employs a reversed-phase SPE mechanism, a common and effective technique for extracting corticosteroids from biological fluids.[3][7] The following methodology provides a detailed workflow for sample pre-treatment, extraction, and elution, yielding a sample suitable for sensitive LC-MS/MS analysis.

Signaling Pathway

Caption: Metabolic pathway of Cortisol to 6β-Hydroxy Cortisol via the CYP3A4 enzyme.

Experimental Protocol

This protocol is a representative method based on established principles for steroid extraction from plasma.[8][9][10] Optimization may be required depending on the specific SPE sorbent and LC-MS/MS system used.

Materials and Reagents:

-

Human plasma (K2-EDTA)

-

6β-Hydroxy Cortisol-d4 (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Zinc Sulfate (or other protein precipitation agent)

-

Reversed-phase SPE cartridges or plates (e.g., C18 or polymeric sorbent)

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add a known amount of 6β-Hydroxy Cortisol-d4 internal standard solution.

-

Vortex for 10 seconds.

-

Add 200 µL of 2% zinc sulfate in water and vortex to mix.[8][11] This step helps to precipitate proteins.

-

Add 400 µL of methanol (or acetonitrile) to further precipitate proteins.[2]

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge.

-

Equilibration: Equilibrate the sorbent by passing 1 mL of water through the cartridge. Do not allow the sorbent to dry.

-

Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[3][8][11]

-

Drying: Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes to remove the wash solvent.[3]

-

Elution: Elute the analyte with 1 mL of methanol or an 80:20 acetonitrile:methanol mixture into a clean collection tube.[3][8][11]

-

-

Post-Extraction:

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2][3]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[2][3]

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Experimental Workflow

Caption: Workflow for the solid-phase extraction of 6β-Hydroxy Cortisol-d4 from plasma.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of 6β-Hydroxy Cortisol in plasma using LC-MS/MS. Data is compiled from methods employing either protein precipitation or SPE, as performance is often comparable for these analytes.

| Parameter | Value | Comments | Source |

| Lower Limit of Quantification (LLOQ) | 0.040 ng/mL | Achieved using protein precipitation followed by LC-MS/MS. | [12] |

| Linearity Range | 0.040 - 10.0 ng/mL | Demonstrated good linearity within this range. | [12] |

| Accuracy | -5.2% to 3.5% | Measured as the deviation from the nominal concentration. | [12] |

| Precision (Intra- & Inter-day) | < 6.8% | Expressed as the relative standard deviation (%RSD). | [12] |

| Extraction Recovery | ~70-100% | Varies with method; SPE recovery for similar steroids is typically high. | [12][13] |

| Matrix Effect | Not significant | Use of a deuterated internal standard effectively mitigates matrix effects. | [12] |

Conclusion

This application note provides a comprehensive solid-phase extraction protocol for the determination of 6β-Hydroxy Cortisol-d4 in plasma. The method is designed to provide a clean extract, minimizing matrix effects and ensuring high sensitivity for LC-MS/MS analysis.[4] The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required for reliable biomarker quantification in clinical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]

- 6. waters.com [waters.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. itspsolutions.com [itspsolutions.com]

- 10. Solid-state extraction of cortisol from plasma or serum for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: Protein Precipitation Method for 6β-Hydroxy Cortisol-d4 Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

6β-Hydroxy Cortisol is a primary metabolite of cortisol, formed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The ratio of 6β-Hydroxy Cortisol to cortisol in biological fluids is a well-established, non-invasive biomarker for assessing CYP3A4 activity.[1][2][3] Monitoring this ratio is critical in drug development for evaluating drug-drug interactions and in clinical research for patient phenotyping.[1][3]

This application note provides a detailed protocol for the quantification of 6β-Hydroxy Cortisol in human plasma using a simple and robust protein precipitation method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 6β-Hydroxy Cortisol-d4, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2]

Experimental Protocols

Materials and Reagents

-

6β-Hydroxy Cortisol reference standard

-

6β-Hydroxy Cortisol-d4 (internal standard)

-

Cortisol reference standard (optional, for ratio analysis)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

Stock and Working Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 in methanol.[2]

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to create intermediate solutions.

-

Working Standard Solutions: Prepare serial dilutions of the 6β-Hydroxy Cortisol intermediate solution in a 50:50 methanol:water mixture to create calibration curve standards.[2]

-

Internal Standard Working Solution (100 ng/mL): Dilute the 6β-Hydroxy Cortisol-d4 intermediate solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples to room temperature.

-

To a 96-well plate, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Add 300 µL of the internal standard working solution (in acetonitrile) to each well.[3] This equates to a 3:1 ratio of precipitation solvent to sample.[4]

-

Vortex the plate vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Carefully transfer the supernatant to a new 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried extract in 100 µL of mobile phase A (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2][3]

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 6β-Hydroxy Cortisol | 379.2 | 343.2 |

| 6β-Hydroxy Cortisol-d4 | 383.2 | 347.2 |

| Cortisol (Optional) | 363.2 | 121.1 |

Table 2: Method Performance Characteristics

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | ~0.04 ng/mL[5] |

| Linearity Range | 0.04 - 10.0 ng/mL[5] |

| Intra-day Precision (%CV) | < 6.8%[5] |

| Inter-day Precision (%CV) | < 6.8%[5] |

| Accuracy (% Bias) | -5.2% to 3.5%[5] |

| Recovery | ~100%[5] |

Note: The values in Table 2 are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Metabolic Pathway

Caption: Cortisol to 6β-Hydroxy Cortisol Metabolic Pathway.

Experimental Workflow

Caption: Protein Precipitation Workflow.

References

Optimizing Liquid Chromatography Gradient for the Robust Separation of 6β-Hydroxycortisol and Cortisol

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a primary glucocorticoid hormone, is essential for a multitude of physiological processes. Its metabolism is a critical aspect of its function and clearance. A key metabolic pathway involves the conversion of cortisol to 6β-hydroxycortisol, a reaction catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] The ratio of 6β-hydroxycortisol to cortisol in biological fluids, such as urine and plasma, serves as a reliable endogenous biomarker for assessing CYP3A4 activity.[1][2][4][5] Monitoring this ratio is of paramount importance in drug development and clinical pharmacology to evaluate potential drug-drug interactions and to personalize therapeutic regimens.[2][5]

Achieving a robust and reproducible separation of the structurally similar cortisol and its more polar metabolite, 6β-hydroxycortisol, is a critical prerequisite for accurate quantification. Liquid chromatography (LC), particularly in reversed-phase mode, is the technique of choice for this application. The optimization of the LC gradient is crucial for obtaining adequate resolution, symmetric peak shapes, and short analysis times. This application note provides a detailed protocol for the separation of 6β-hydroxycortisol and cortisol using a reversed-phase LC method with gradient elution, along with guidelines for optimization. The methodologies described are applicable to both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][4][6]

Metabolic Pathway

The enzymatic conversion of cortisol to 6β-hydroxycortisol is a key metabolic step mediated by CYP3A4. Understanding this relationship is fundamental to the application of their ratio as a biomarker.

Caption: Metabolic conversion of Cortisol to 6β-Hydroxycortisol.

Experimental Protocols

This section details the necessary materials and a step-by-step protocol for the sample preparation and LC analysis of 6β-hydroxycortisol and cortisol.

Materials and Reagents

-

6β-Hydroxycortisol reference standard

-

Cortisol reference standard

-

Internal Standards (e.g., 6β-Hydroxycortisol-d4, Cortisol-d4)[2]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)[6]

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]

-

Human plasma or urine samples

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from established methods for urine sample cleanup.[3]

-

Sample Pre-treatment: To 1 mL of urine, add 25 µL of a 1 µg/mL internal standard working solution (6β-Hydroxycortisol-d4 and Cortisol-d4 in methanol:water).[3]

-

Enzymatic Hydrolysis (Optional): To account for conjugated forms, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase/sulfatase solution. Incubate as required.[3]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by equilibration with 3 mL of water.[3]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.[3]

-

Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.[3]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]

Sample Preparation: Protein Precipitation for Plasma Samples

This is a straightforward method for preparing plasma samples.[2]

-

Sample Aliquoting: To 100 µL of plasma, add 10 µL of the internal standard working solution.[2]

-

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.[2]

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the mobile phase.[2]

Liquid Chromatography Method

The following parameters provide a starting point for the separation. Optimization will likely be required based on the specific LC system and column used.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Detection | UV at 245 nm[7] or Mass Spectrometry |

Optimized Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 70 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 10 |

| 8.0 | 10 |

Gradient Optimization Strategy

The key to a successful separation of 6β-hydroxycortisol and cortisol lies in the careful optimization of the LC gradient. The goal is to achieve baseline resolution (Rs > 1.5) between the two analytes while maintaining reasonable analysis times and good peak shapes.

Caption: Workflow for LC gradient optimization.

-

Initial Scouting Gradient: Begin with a broad scouting gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution times of cortisol and 6β-hydroxycortisol. 6β-hydroxycortisol, being more polar, will elute earlier than cortisol.

-

Shallow Gradient around Elution Zone: Once the elution window is identified, create a shallower gradient in that region to improve resolution. For example, if the compounds elute between 30% and 50% B, you could modify the gradient to have a slower increase in %B in this range.

-

Organic Modifier Selection: While acetonitrile is a common choice, methanol or isopropanol can offer different selectivities for structurally similar compounds.[6][8] A systematic evaluation of these solvents as mobile phase B can lead to improved separation.

-

Flow Rate and Temperature: Adjusting the flow rate can impact efficiency and resolution. Lower flow rates generally lead to better resolution but longer run times. Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially altered selectivity.

-

Isocratic Hold: An initial isocratic hold at a low %B can help to focus the analytes at the head of the column, leading to improved peak shape.

Data Presentation

The following table summarizes typical chromatographic results obtained from a well-optimized method. Actual values will vary depending on the specific instrumentation and conditions used.

| Analyte | Retention Time (min) | Peak Width (sec) | Tailing Factor | Resolution (Rs) with Cortisol |

| 6β-Hydroxycortisol | 3.2 | 4.5 | 1.1 | - |

| Cortisol | 4.5 | 5.0 | 1.2 | 2.5 |

Conclusion

The robust and reproducible separation of 6β-hydroxycortisol and cortisol is critical for the accurate assessment of CYP3A4 activity. By systematically optimizing the liquid chromatography gradient, researchers can achieve the necessary resolution and sensitivity for reliable quantification in complex biological matrices. The protocols and optimization strategies outlined in this application note provide a comprehensive guide for developing and implementing a high-performance LC method for these important analytes, thereby supporting advancements in drug development and personalized medicine.

References

- 1. Urinary 6 beta-hydroxycortisol/cortisol ratios measured by high-performance liquid chromatography for use as a biomarker for the human cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sensitive and simultaneous quantitation of 6β-hydroxycortisol and cortisol in human plasma by LC-MS/MS coupled with stable isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of cortisol and 6 beta-hydroxycortisol in human urine by LC-MS/MS, and gender-specific evaluation of the metabolic ratio as biomarker of CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Simultaneous determination of cortisol, cortisone, 6β-hydroxycortisol and 6β-hydroxycortisone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Quantification of 6β-Hydroxy Cortisol and 6β-Hydroxy Cortisol-d4 via LC-MS/MS

These application notes provide a detailed protocol for the simultaneous quantification of 6β-Hydroxycortisol and its stable isotope-labeled internal standard, 6β-Hydroxycortisol-d4, in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals engaged in clinical pharmacology and toxicology, particularly for assessing the activity of the cytochrome P450 3A4 (CYP3A4) enzyme.

Introduction

6β-Hydroxycortisol is a primary metabolite of cortisol, formed predominantly by the CYP3A4 enzyme.[1] The ratio of 6β-Hydroxycortisol to cortisol in biological fluids is a well-established non-invasive biomarker for evaluating CYP3A4 induction or inhibition.[2][3] Monitoring this ratio is critical in drug development to assess potential drug-drug interactions and for personalizing therapeutic regimens.[4] The use of a stable isotope-labeled internal standard, 6β-Hydroxycortisol-d4, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample processing and analysis.[3][4] LC-MS/MS offers superior selectivity and sensitivity for this application compared to traditional immunoassay methods.[2]

Metabolic Pathway of Cortisol to 6β-Hydroxycortisol

The metabolic conversion of cortisol to 6β-Hydroxycortisol is a key pathway in steroid metabolism, primarily mediated by the CYP3A4 enzyme in the liver and other tissues.[1][5] This hydroxylation reaction is a critical step in the clearance of endogenous cortisol.[1]

Experimental Protocols

Materials and Reagents

-

6β-Hydroxycortisol and Cortisol reference standards

-